Pyridinyl-substituted compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. Among these, the 5-Pyridin-3-yloxolan-2-one scaffold has been explored for its pharmacological properties, including its role as a serotonin receptor agonist, antimalarial agent, and anti-inflammatory compound. This comprehensive analysis will delve into the synthesis, mechanism of action, and applications of compounds based on the 5-Pyridin-3-yloxolan-2-one core structure, as reported in various research studies.
The pyrazolo[1,5-a]pyrimidin-7-amines, with a pyridinyl moiety, have been reported as potent inhibitors of mycobacterial ATP synthase, showing promise as inhibitors of Mycobacterium tuberculosis. These compounds have been optimized for in vitro growth inhibition and stability, making them potential candidates for tuberculosis treatment5. Another series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have been synthesized with nanomolar minimum inhibitory concentration (MIC) values against drug-susceptible and multidrug-resistant Mtb strains, with one compound significantly reducing bacterial burden in an infected mouse model7.
The dichloropyridine-based analogues have been identified as novel P2X(7) receptor antagonists, with optimized compounds showing potent antagonistic activity and the ability to inhibit pro-inflammatory cytokine release and inflammatory signaling, suggesting their utility in developing anti-inflammatory agents6.
The 1-(pyridin-4-yl)pyrrolidin-2-one derivatives, as mentioned earlier, represent a novel antimalarial scaffold targeting Plasmodium PRS. Despite challenges such as the slow killing profile and the propensity to develop resistance, their potent blood stage and antischizontal activity make them compelling candidates for causal prophylaxis in malaria3.
The compound is derived from pyridine, a basic heterocyclic organic compound, and is classified under the category of pyridinones. Its molecular structure includes a pyridine ring substituted at the 3-position with an oxolane moiety, which imparts specific chemical properties and biological activities. Research has shown that derivatives of pyridinones often exhibit significant pharmacological effects, making them important candidates for drug development.
The synthesis of 5-Pyridin-3-yloxolan-2-one can be achieved through various methods, including cyclization reactions involving appropriate precursors. One effective synthetic route involves the reaction of 3-pyridyl azide with ethyl 4,4-diethoxy-3-oxobutanoate in the presence of potassium carbonate as a base and dimethyl sulfoxide as a solvent. This method yields high purity and good yields of the target compound after purification processes such as extraction and crystallization .
The molecular structure of 5-Pyridin-3-yloxolan-2-one can be elucidated using techniques such as nuclear magnetic resonance spectroscopy (NMR) and X-ray crystallography. The compound features:
5-Pyridin-3-yloxolan-2-one is involved in various chemical reactions that highlight its reactivity and potential utility in organic synthesis. Key reactions include:
Typical reaction conditions include:
The mechanism of action for compounds like 5-Pyridin-3-yloxolan-2-one often involves interactions at a molecular level with biological targets such as enzymes or receptors. Research indicates that derivatives may inhibit specific kinases involved in cellular signaling pathways, impacting processes such as cell proliferation and apoptosis.
Studies have shown that modifications to the pyridine or oxolane components can enhance binding affinity to target proteins, suggesting a structure-activity relationship that is crucial for drug design .
5-Pyridin-3-yloxolan-2-one exhibits several notable physical and chemical properties:
The compound is generally stable under standard laboratory conditions but may undergo hydrolysis or oxidation if exposed to moisture or strong oxidizing agents.
5-Pyridin-3-yloxolan-2-one has significant potential applications across various fields:
The ongoing research into this compound highlights its versatility and importance in advancing both pharmaceutical and chemical sciences. Further studies are warranted to explore its full range of biological activities and potential therapeutic applications.
The compound "5-Pyridin-3-yloxolan-2-one" is systematically named 5-(pyridin-3-yl)oxolan-2-one according to IUPAC conventions. This name integrates two cyclic components:
The naming prioritizes the oxolan-2-one moiety as the parent structure, with the pyridin-3-yl group designated as a substituent. This aligns with nomenclature rules for fused or substituted heterocyclic systems where the senior parent ring (here, the lactone) retains suffix priority [1] [2].
Synonyms identified in scientific literature include:
These variants reflect historical naming practices or alternative numbering of the lactone ring but are non-IUPAC compliant.
Table 1: Nomenclature Summary
Systematic IUPAC Name | Common Synonyms | Substituent Relationship |
---|---|---|
5-(Pyridin-3-yl)oxolan-2-one | 5-(3-Pyridyl)-2-oxotetrahydrofuran | Pyridin-3-yl as substituent |
3-Pyridinyl-γ-butyrolactone | Functional analog naming |
The molecular formula for 5-Pyridin-3-yloxolan-2-one is C₉H₉NO₂, determined through atomic summation of its structure:
The molecular weight is calculated as:
This mass aligns with related compounds like 5-(3-Pyridyl)-2-hydroxytetrahydrofuran (C₉H₁₁NO₂, 165.19 g/mol), differing only by the oxidation state at the 2-position (alcohol vs. ketone) [2].
Table 2: Atomic Composition and Mass Calculation
Element | Atom Count | Atomic Mass (g/mol) | Contribution (g/mol) |
---|---|---|---|
Carbon (C) | 9 | 12.01 | 108.09 |
Hydrogen (H) | 9 | 1.01 | 9.09 |
Nitrogen (N) | 1 | 14.01 | 14.01 |
Oxygen (O) | 2 | 16.00 | 32.00 |
Total | 163.19 |
As of the current knowledge cutoff (June 2025), 5-Pyridin-3-yloxolan-2-one does not have a publicly assigned CAS Registry Number in the sources examined. CAS RNs are unique identifiers for chemical substances, and its absence suggests this compound may be a novel target or reported under alternative nomenclature in databases [1] [2] [6].
Similarly, no specific PubChem Compound ID (CID) is cataloged for this exact structure. However, closely related analogs include:
The absence of a dedicated CID indicates opportunities for future registration and experimental characterization. Researchers should verify databases like PubChem or Reaxys for updates, as novel syntheses may populate these identifiers.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: